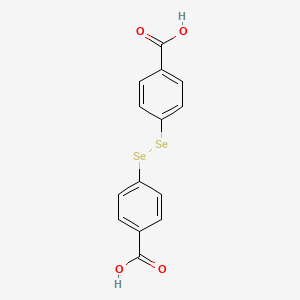

Bis(4-carboxyphenyl)diselenide

Description

The exact mass of the compound Bis(4-carboxyphenyl)diselenide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631891. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(4-carboxyphenyl)diselenide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-carboxyphenyl)diselenide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-carboxyphenyl)diselanyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4Se2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPGMBHXJYLHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[Se][Se]C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Se2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327110 | |

| Record name | Bis(4-carboxyphenyl)diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36297-88-8 | |

| Record name | Bis(4-carboxyphenyl)diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Structure & Functional Architecture of 4,4'-Diselanediyldibenzoic Acid

The following technical guide details the molecular architecture, synthesis, and functional applications of 4,4'-diselanediyldibenzoic acid (DSBA).

CAS No: 36297-88-8 IUPAC Name: 4,4'-Diselanediyldibenzoic acid Synonyms: Bis(4-carboxyphenyl) diselenide; 4,4'-Diselenodibenzoic acid[1][2]

Executive Summary

4,4'-Diselanediyldibenzoic acid (DSBA) is a bifunctional organoselenium compound characterized by two benzoic acid moieties linked via a central diselenide (–Se–Se–) bridge. Unlike its sulfur analog (4,4'-dithiodibenzoic acid), DSBA exhibits unique redox lability and surface binding kinetics due to the metallic character of selenium. It serves as a critical "soft" linker in Metal-Organic Frameworks (MOFs), a precursor for high-conductance Self-Assembled Monolayers (SAMs) on gold, and a catalytic mimic of the enzyme Glutathione Peroxidase (GPx).

Molecular Architecture & Crystallography

The physicochemical behavior of DSBA is governed by the geometry of the dichalcogenide bridge.

Structural Parameters

The molecule adopts a non-planar, twisted conformation to minimize lone-pair repulsion between adjacent selenium atoms.

| Parameter | Typical Value (Diaryl Diselenides) | Structural Significance |

| Se–Se Bond Length | 2.33 – 2.37 Å | Longer than S–S (~2.05 Å), indicating a weaker bond ( |

| C–Se Bond Length | 1.91 – 1.93 Å | Significant |

| C–Se–Se Angle | 100° – 105° | Deviates from ideal tetrahedral angle due to lone pair repulsion. |

| C–Se–Se–C Torsion | 80° – 85° | The "open book" dihedral angle is critical for chirality in the solid state and packing in SAMs. |

Crystal Packing & Hydrogen Bonding

In the solid state, DSBA typically forms linear supramolecular chains driven by the carboxylic acid groups.

-

Head-to-Head Dimerization: The carboxylic acid termini (

) form centrosymmetric hydrogen-bonded dimers ( -

Chirality: While the molecule is achiral in solution due to rapid rotation, the restricted torsion angle of the C–Se–Se–C bridge often induces axial chirality within the crystal lattice (P or M helicity).

Figure 1: Connectivity and key geometric parameters of the DSBA molecule. The central Se-Se bridge acts as a flexible hinge, while the terminal carboxyl groups drive supramolecular assembly.

Synthesis & Purification Protocol

Core Principle: The synthesis relies on the generation of a nucleophilic diselenide dianion (

Reagents

-

Precursor: 4-Aminobenzoic acid (PABA).[3]

-

Selenium Source: Elemental Selenium (

) or Potassium Selenocyanate (KSeCN). -

Reductant/Base: Sodium borohydride (

) or KOH/Hydrazine. -

Diazotization:

,

Step-by-Step Methodology

-

Diazotization:

-

Dissolve 4-aminobenzoic acid (13.7 g, 0.1 mol) in 50 mL HCl and cool to 0–5 °C.

-

Add dropwise a solution of

(6.9 g, 0.1 mol) while maintaining temperature < 5 °C. -

Checkpoint: The solution must remain clear (diazo salt formation).

-

-

Diselenide Formation (Polyselenide Route):

-

Prepare sodium diselenide (

) by reacting Se powder with -

Slowly add the cold diazonium salt solution to the polyselenide solution at 0 °C.

-

anion performs a nucleophilic aromatic substitution on the diazonium species, releasing

-

-

Workup & Purification:

-

Acidify the mixture with HCl to precipitate the crude diselenide acid.

-

Purification: Recrystallize from glacial acetic acid or ethanol/water.

-

Yield: Typically 60–70% as a yellow/orange solid.

-

Figure 2: Synthetic pathway via the diazonium salt intermediate. The evolution of nitrogen gas drives the reaction forward.

Spectroscopic Characterization

To validate the synthesis, the following spectral fingerprints must be confirmed:

-

¹H NMR (DMSO-d₆):

- 13.0 ppm (broad s, 2H, –COOH )

- 7.9–8.0 ppm (d, 4H, Ar-H ortho to –COOH)

- 7.6–7.7 ppm (d, 4H, Ar-H meta to –COOH)

-

Note: The absence of aliphatic peaks confirms purity.

-

Mass Spectrometry (ESI-):

-

Molecular Ion

at

-

-

IR Spectroscopy:

- : 1680–1700 cm⁻¹ (Carboxylic acid dimer).

- : 2500–3300 cm⁻¹ (Broad, H-bonded).

-

No S–H or Se–H stretch (would appear ~2500 cm⁻¹), confirming the diselenide bridge integrity.

Functional Applications

Self-Assembled Monolayers (SAMs) on Gold

DSBA is a superior alternative to thiols for molecular electronics.

-

Binding Mechanism: The Se–Se bond cleaves on the Au(111) surface to form two Au–Se–Ph–COOH species.

-

Advantage: The Au–Se bond (~40 kcal/mol) is stronger and more resistant to oxidation than the Au–S bond.

-

Conductance: The orbital overlap between Se(4p) and Au(5d/6s) is better than S(3p), leading to lower contact resistance in molecular junctions.

Glutathione Peroxidase (GPx) Mimicry

Diaryl diselenides mimic the catalytic activity of GPx, an enzyme that protects cells from oxidative stress by reducing hydroperoxides.[6][7]

-

Mechanism: The Se–Se bond is cleaved by thiols (like Glutathione, GSH) to form a selenol (ArSeH). This selenol reduces hydrogen peroxide (

) to water, becoming oxidized to selenenic acid (ArSeOH), which is then recycled back to the diselenide. -

Significance: The electron-withdrawing carboxyl groups on DSBA increase the electrophilicity of the Selenium, potentially enhancing the initial attack by the thiol cofactor.

Figure 3: Catalytic cycle of GPx mimicry. DSBA acts as a precatalyst, entering the cycle via reduction to the active selenol species.

References

-

Al-Rubaie, A. Z., et al. (2021).[8][9] "Synthesis, characterization and biological studies of some new organometallic compounds containing mercury, selenium and tellurium based on p-aminobenzoic acid." Journal of Physics: Conference Series, 2063, 012003.[10] Link[10]

-

Vericat, C., et al. (2010). "Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system."[11] Chemical Society Reviews, 39, 1805-1834. Link

-

Mugesh, G., & Singh, H. B. (2000). "Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity."[4][7] Chemical Society Reviews, 29, 347-357. Link

-

Santa Cruz Biotechnology. "Bis(4-carboxyphenyl)diselenide Product Data (CAS 36297-88-8)." Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. ircc.iitb.ac.in [ircc.iitb.ac.in]

- 7. Assessment of the participation of sulfhydryl proteins in the glutathione peroxidase mimicry of diphenyl diselenide in the presence of thiol alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bibliographies: 'Phenyl mercury' – Grafiati [grafiati.com]

- 11. Non-chemisorbed gold-sulfur binding prevails in self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Bis(4-carboxyphenyl)diselenide GPx Mimic Antioxidant Mechanism

This technical guide details the mechanism, synthesis, and experimental validation of Bis(4-carboxyphenyl)diselenide (often abbreviated as 4-CPDS or (HOOC-PhSe)₂ ) as a Glutathione Peroxidase (GPx) mimic.

Executive Summary

Bis(4-carboxyphenyl)diselenide is a water-soluble organoselenium compound that functions as a catalytic mimic of the selenoenzyme Glutathione Peroxidase (GPx) .[1][2] Unlike the prototypical mimic Ebselen, which has limited aqueous solubility, the 4-carboxy derivative leverages its ionizable carboxyl groups to function effectively in physiological aqueous media.

Mechanistically, it operates via a selenol-mediated ping-pong cycle , reducing toxic hydroperoxides (ROOH) to harmless alcohols (ROH) while oxidizing Glutathione (GSH) to Glutathione Disulfide (GSSG). Recent comparative studies indicate catalytic activities up to 1.5-fold higher than Ebselen in specific assays, attributed to the electronic modulation of the selenium center by the para-carboxyl group and improved bioavailability in cytosolic environments.

Chemical Foundations & Synthesis[3][4][5]

Structural Properties

-

IUPAC Name: 4,4'-Diselanediyldibenzoic acid

-

Molecular Formula: C₁₄H₁₀O₄Se₂

-

Solubility Profile: The free acid is sparingly soluble in water but readily dissolves in neutral/basic buffers (pH > 7.0) as the dicarboxylate salt. This contrasts with Diphenyl Diselenide (DPDS) , which requires organic co-solvents (e.g., DMSO, Methanol) that can interfere with enzyme assays.

Synthesis Protocol (Diazotization Route)

The most robust synthesis utilizes p-aminobenzoic acid (PABA) as the precursor. This method ensures high regioselectivity and yield.

Protocol:

-

Diazotization: Dissolve p-aminobenzoic acid (10 mmol) in aqueous HCl (15%) at 0–5°C. Add NaNO₂ (11 mmol) dropwise to generate the diazonium salt [4-HOOC-C₆H₄-N₂]⁺Cl⁻.

-

Selenylation: Prepare a solution of Potassium Selenocyanate (KSeCN) or Sodium Diselenide (Na₂Se₂, generated in situ from Se powder and NaBH₄/NaOH).

-

Coupling: Add the cold diazonium solution dropwise to the selenium source under N₂ atmosphere.

-

Purification: The resulting precipitate is filtered, washed with water, and recrystallized from glacial acetic acid or dioxane to yield yellow needles of Bis(4-carboxyphenyl)diselenide.

Mechanistic Deep Dive

The antioxidant activity of Bis(4-carboxyphenyl)diselenide follows a catalytic cycle distinct from radical scavenging; it is a specific enzymatic mimicry.

The Catalytic Cycle

The mechanism involves the cleavage of the diselenide bond and the interconversion between the Selenol (RSeH) , Selenenic Acid (RSeOH) , and Selenenyl Sulfide (RSeSG) states.

-

Activation (Reductive Cleavage): The precatalyst (RSeSeR) reacts with GSH to form one equivalent of Selenol (RSeH) and one equivalent of Selenenyl Sulfide (RSeSG).

-

Peroxide Reduction (Oxidation): The nucleophilic Selenol (RSeH) attacks the hydroperoxide (H₂O₂), reducing it to water. The selenium is oxidized to Selenenic Acid (RSeOH).[2]

-

Recycling Step 1: RSeOH reacts with GSH to form the Selenenyl Sulfide (RSeSG) intermediate, releasing water.

-

Regeneration (Rate-Determining Step): A second GSH molecule attacks the sulfur of RSeSG (thiol-disulfide exchange), regenerating the active Selenol (RSeH) and releasing GSSG.[5]

Role of the Carboxyl Group

The para-carboxyl group (-COOH) plays a dual role:

-

Solubility: At physiological pH, the carboxylate anion (-COO⁻) prevents aggregation, allowing the catalyst to access H₂O₂ in the aqueous phase.

-

Electronic Modulation: The electron-withdrawing nature of the carboxyl group decreases the electron density on the Selenium atom. While this slightly lowers the nucleophilicity of RSeH (Step 2), it significantly increases the electrophilicity of the Selenium in the RSeSG intermediate (Step 4). Since Step 4 is often rate-limiting for electron-rich diselenides, this modulation accelerates the regeneration of the active catalyst.

Mechanism Diagram

Caption: The catalytic cycle of Bis(4-carboxyphenyl)diselenide. The regeneration step (ArSeSG → ArSeH) is enhanced by the electron-withdrawing carboxyl group.

Experimental Validation: GPx Activity Assay

To quantitatively assess the antioxidant potential, the NADPH-Coupled Reductase Assay is the industry standard. This method couples the reduction of GSSG (produced by the mimic) to the oxidation of NADPH by Glutathione Reductase (GR), measurable at 340 nm.

Reagents Preparation

-

Buffer: 100 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.

-

NADPH Stock: 2 mM in buffer (Freshly prepared).

-

GSH Stock: 10 mM in buffer.

-

Glutathione Reductase (GR): 10 U/mL.

-

Substrate: 10 mM H₂O₂ or tert-butyl hydroperoxide (t-BuOOH).

-

Catalyst: 10 mM Bis(4-carboxyphenyl)diselenide in dilute NaOH or buffered saline.

Assay Protocol

-

Blanking: In a quartz cuvette, add 800 µL Buffer, 50 µL NADPH, 50 µL GSH, and 10 µL GR.

-

Incubation: Add 10 µL of the Catalyst solution. Incubate at 25°C for 2 minutes to allow formation of the active selenol.

-

Initiation: Add 50 µL of H₂O₂ to start the reaction.

-

Measurement: Monitor absorbance at 340 nm for 3-5 minutes.

-

Calculation: The rate of NADPH consumption (slope) is directly proportional to the GPx activity. Subtract the non-enzymatic spontaneous reaction rate (Blank without catalyst).

Assay Workflow Diagram

Caption: Step-by-step workflow for the NADPH-coupled GPx activity assay.

Comparative Performance Data

The following table summarizes the catalytic efficiency of Bis(4-carboxyphenyl)diselenide relative to standard benchmarks.

| Compound | Relative GPx Activity* | Solubility (pH 7.4) | Mechanism Note |

| Bis(4-carboxyphenyl)diselenide | 1.5x | High (as salt) | Fast regeneration via EWG effect |

| Ebselen | 1.0x (Reference) | Low | Rate-limited by ring opening |

| Diphenyl Diselenide (DPDS) | 0.8x | Insoluble | Lacks steric/electronic enhancement |

| Native GPx Enzyme | >1000x | High | Selenocysteine active site |

*Activity measured using PhSH/H₂O₂ assay or NADPH-coupled assay relative to Ebselen.

References

-

Al-Rubaie, A. Z., et al. (2021). Synthesis, characterization and biological studies of some new organometallic compounds containing mercury, selenium and tellurium based on p-aminobenzoic acid. Journal of Physics: Conference Series.

-

Mugesh, G., & Singh, H. B. (2000). Synthetic Organoselenium Compounds as Antioxidants: Glutathione Peroxidase Activity. Chemical Society Reviews.

-

Nogueira, C. W., & Rocha, J. B. T. (2010). Diphenyl Diselenide a Janus-Faced Molecule. Journal of the Brazilian Chemical Society.[3]

-

Sarma, B. K., & Mugesh, G. (2005).[6] Glutathione Peroxidase (GPx)-like Antioxidant Activity of the Organoselenium Drug Ebselen: Unexpected Complications with Thiol Exchange Reactions. Journal of the American Chemical Society.[2]

-

Combi-Blocks. (2024). Safety Data Sheet: Bis(4-carboxyphenyl)diselenide.

Sources

- 1. Modeling the mechanism of the glutathione peroxidase mimic ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tmrjournals.com [tmrjournals.com]

- 3. Diphenyl diselenide (1666-13-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. allschoolabs.com [allschoolabs.com]

- 5. ircc.iitb.ac.in [ircc.iitb.ac.in]

- 6. mdpi.com [mdpi.com]

Methodological & Application

EDC NHS coupling to Bis(4-carboxyphenyl)diselenide monolayers

EDC/NHS Coupling to Bis(4-carboxyphenyl)diselenide Monolayers

Executive Summary & Scientific Rationale

The development of robust biosensors requires surface chemistries that withstand complex biological fluids and electrochemical interrogation. While alkanethiol Self-Assembled Monolayers (SAMs) are the industry standard, they suffer from oxidative desorption and thermal instability.

This protocol details the generation of Bis(4-carboxyphenyl)diselenide (BPDS) monolayers on gold and their subsequent functionalization via EDC/NHS chemistry .

Why Diselenides? Unlike thiols (S-Au), diselenides form Selenol-Gold (Se-Au) bonds. The Se atom has a larger van der Waals radius (2.0 Å vs 1.85 Å for S) and higher polarizability, leading to a binding energy approximately 0.25 eV (6 kcal/mol) stronger than the S-Au bond [1]. This results in superior resistance to reductive desorption and exchange reactions, making BPDS ideal for long-term implantable sensors or harsh electrochemical environments.

Mechanism of Action

The functionalization process occurs in two distinct phases: Chemisorption and Bioconjugation .

-

Chemisorption: The Se-Se bond of the BPDS molecule cleaves upon adsorption to the gold surface, forming two identical gold-selenolate species. This creates a dense aromatic monolayer exposing terminal carboxyl (-COOH) groups.

-

Bioconjugation: We utilize zero-length crosslinking. The carboxyl groups are activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea intermediate.[1] NHS (N-Hydroxysuccinimide) reacts with this intermediate to form a semi-stable amine-reactive NHS-ester, which is then displaced by the primary amine of the target ligand to form a permanent amide bond.

Visualization: Reaction Pathway

Figure 1: Step-by-step chemical progression from gold substrate to covalently conjugated biosensor.

Material Specifications & Preparation

Reagents:

-

Ligand: Bis(4-carboxyphenyl)diselenide (95%+ purity).

-

Substrate: Polycrystalline Gold (Au) on Silicon or Glass (Ti or Cr adhesion layer).

-

Solvents: Absolute Ethanol (EtOH), Tetrahydrofuran (THF) (anhydrous).

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

-

Conjugation Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.4. Note: Must be amine-free.

Comparative Stability Data:

| Parameter | Thiol SAM (S-Au) | Selenol SAM (Se-Au) | Impact |

| Bond Energy | ~40 kcal/mol | ~46 kcal/mol [1] | Higher thermal stability. |

| Reductive Desorption | -0.7 to -0.9 V | -0.9 to -1.1 V | Wider electrochemical window. |

| Oxidation Resistance | Low (forms sulfonates) | High (forms seleninic acid) | Longer shelf-life in air. |

| Packing Structure | √3 x √3 R30° | Varies (often denser) | Better steric barrier. |

Detailed Protocol

Phase I: Substrate Cleaning (Critical)

The success of Se-Au bonding depends on removing organic contaminants that block the gold lattice.

-

Solvent Wash: Rinse Au slides sequentially with Acetone, Ethanol, and Isopropanol. Dry with N2.

-

UV/Ozone or Plasma: Treat for 10 minutes to remove trace hydrocarbons.

-

Caution: Do not over-expose; gold oxide formation can hinder SAM formation. If oxide forms, rinse with ethanol to reduce AuO back to Au(0).

-

Phase II: BPDS Monolayer Formation

-

Solution Prep: Dissolve BPDS to a concentration of 1 mM in absolute Ethanol.

-

Note: If solubility is poor, use a 1:1 mixture of Ethanol:THF. Diselenides are hydrophobic; ensure complete dissolution.

-

-

Incubation: Immerse the clean gold substrate in the BPDS solution.

-

Rinse: Remove substrate and rinse copiously with Ethanol to remove physisorbed layers. Dry with N2 stream.

Phase III: EDC/NHS Activation (The "pH Switch" Strategy)

Expert Insight: Hydrolysis of the NHS-ester is the primary failure mode. We perform activation at pH 6.0 (where EDC is stable) and conjugation at pH 7.4 (where amine nucleophilicity is high).

-

Buffer Prep: Prepare Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Reagent Mix: Immediately before use, dissolve:

-

EDC: 0.4 mg/mL (approx 2 mM)

-

NHS: 0.6 mg/mL (approx 5 mM)

-

Ratio: Maintain a molar ratio of roughly 1:2.5 (EDC:NHS) to drive ester formation.

-

-

Activation: Immerse the BPDS-modified slide in the EDC/NHS solution for 15 minutes .

-

Quick Rinse: Briefly dip the slide in MES buffer to remove unreacted EDC. Do not let the slide dry.

Phase IV: Ligand Conjugation

-

Ligand Solution: Prepare your target protein/amine-ligand (10–100 µg/mL) in Conjugation Buffer (PBS, pH 7.4).

-

Warning: Avoid Tris or Glycine buffers here; they contain primary amines that will compete with your ligand.

-

-

Incubation: Immediately transfer the activated slide into the Ligand Solution.

-

Time: 2 hours at RT or Overnight at 4°C.

-

-

Quenching (Optional but Recommended): Add 1 M Ethanolamine (pH 8.5) to a final concentration of 50 mM for 15 minutes to block remaining active esters.

-

Final Wash: Rinse with PBS + 0.05% Tween-20 to remove non-specifically bound ligands.

Quality Control & Validation

To ensure the protocol was successful, perform the following checks:

| Method | Expected Result | Interpretation |

| Contact Angle | Shift from ~30° (COOH) to ~60° (Amide/Protein) | Hydrophilicity changes confirm surface modification. |

| Cyclic Voltammetry | Reduction peak shift < -0.9V (in 0.5M KOH) | Confirms Se-Au bond presence and stability [3]. |

| XPS (Spectroscopy) | Appearance of N1s peak (400 eV) | Confirms presence of amide bonds/protein. |

| Ellipsometry | Thickness increase (e.g., +2-5 nm for antibodies) | Verifies ligand attachment. |

Workflow Logic Diagram

Figure 2: Operational workflow for sensor fabrication.

References

-

Patolsky, F., et al. (2000). "Au–Se bonds are both stronger and more structurally diverse than Au–S bonds."[6] Proceedings of the National Academy of Sciences (PNAS).

-

Nishida, N., et al. (2023). "Properties of Selenolate-Diselenide Redox Equilibria in View of Their Thiolate-Disulfide Counterparts." National Institutes of Health (PMC).

-

Kozma, E., et al. (2023). "Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu." National Science Foundation (NSF) Public Access.

-

Thermo Fisher Scientific. "Carbodiimide Crosslinker Chemistry: EDC and NHS Protocols." Thermo Fisher Technical Handbook.

-

Sigma-Aldrich. "Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure." Merck/Sigma Technical Notes.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Properties of Selenolate-Diselenide Redox Equilibria in View of Their Thiolate-Disulfide Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. pnas.org [pnas.org]

Application Note: Optimizing Incubation Kinetics for High-Stability Diselenide Monolayers on Gold

Abstract

Self-Assembled Monolayers (SAMs) based on diselenides (R-Se-Se-R) offer a superior alternative to traditional thiols (R-SH) for functionalizing gold surfaces, providing enhanced thermal stability and resistance to oxidative desorption. However, the kinetics of diselenide adsorption and organization differ significantly from thiols, often leading to suboptimal monolayer quality if standard "overnight" protocols are applied blindly. This application note details a rigorous methodology to determine the optimal incubation time for diselenide SAMs. By correlating electrochemical impedance spectroscopy (EIS) with reductive desorption voltammetry, researchers can identify the specific "incubation window" that maximizes surface coverage while minimizing disorder and physisorbed impurities.

Introduction: The Diselenide Advantage

In drug delivery and biosensor fabrication, the stability of the linker interface is critical. While alkanethiols are the industry standard, they suffer from limited stability in physiological buffers and at elevated temperatures. Diselenides address this by forming Au-Se bonds, which possess a higher degree of covalency and a lower binding energy for the Se-Se precursor cleavage compared to S-S analogs, resulting in robust monolayers that can withstand harsh sensing environments.

The Optimization Challenge

The formation of a SAM is a two-step process:

-

Adsorption (Kinetic Phase): Rapid attachment of molecules to the gold surface.

-

Reorganization (Thermodynamic Phase): Slow lateral movement and "standing up" of alkyl chains to maximize van der Waals interactions.

The Trap: Insufficient incubation leads to "pinholes" and low density (high leakage current). Excessive incubation, particularly with diselenides which can have lower solubility, leads to the physisorption of disordered multilayers or oxidative degradation of the headgroup.

Mechanistic Insight

Unlike thiols, which adsorb directly, diselenides must undergo homolytic cleavage of the Se-Se bond upon adsorption to the gold lattice.

Figure 1: Diselenide Adsorption & Organization Mechanism

Caption: The transition from solvated diselenide to ordered monolayer involves surface-catalyzed cleavage followed by a slow reorganization phase. Optimization targets the 'Van der Waals Locking' stage.

Experimental Protocol: Kinetic Optimization Assay

This protocol describes how to determine the optimal time (

Materials & Equipment

-

Substrate: Polycrystalline Gold (Au) on Silicon or Glass (cleaned via Piranha solution or electrochemical polishing).

-

Reagent: Target Diselenide (e.g., 3,3'-diselenodipropionic acid for bio-functionalization).

-

Solvent: Absolute Ethanol (degassed). Note: Use THF/Ethanol (1:1) if solubility is poor.

-

Instrumentation: Potentiostat (with FRA for Impedance), 3-electrode cell (Ag/AgCl reference, Pt wire counter).

Preparation Workflow

-

Substrate Cleaning (Critical):

-

Sonicate Au chips in Acetone (5 min) -> Isopropanol (5 min).

-

Electrochemical Polish: Cycle in 0.5 M H₂SO₄ (-0.2V to +1.5V vs Ag/AgCl) until stable gold oxidation/reduction peaks appear.

-

Rinse with Milli-Q water and dry under N₂ stream.

-

-

Solution Preparation:

-

Prepare a 1.0 mM solution of the diselenide in degassed ethanol.

-

Why 1 mM? Lower concentrations (<0.1 mM) favor "lying down" phases; higher (>5 mM) promote micelle formation and multilayers.

-

-

Incubation Series:

-

Immerse clean Au chips into the solution for the following intervals: 1h, 4h, 12h, 24h, 48h .

-

Perform incubation in the dark to prevent photo-oxidation.

-

-

Rinsing:

-

Remove chip -> Rinse copiously with Ethanol (to remove physisorbed bulk) -> Rinse with Water -> Dry with N₂.

-

Characterization & Data Analysis

To find

Electrochemical Impedance Spectroscopy (EIS)[1][2][3]

-

Buffer: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.

-

Method: Apply OCP (Open Circuit Potential), Amplitude 10 mV, Frequency 100 kHz to 0.1 Hz.

-

Metric: Charge Transfer Resistance (

). Higher

Reductive Desorption (CV)

-

Buffer: 0.5 M KOH (degassed).

-

Method: Scan from -0.2 V to -1.4 V at 50 mV/s.

-

Metric: Peak Potential (

) and Peak Area.-

Shift to more negative

= Stronger binding/better lateral ordering. -

Sharper Peak = More homogeneous domain size.

-

Data Interpretation Guide

| Incubation Time | EIS ( | Desorption Peak ( | Surface State | Verdict |

| 1 Hour | Low (< 1 kΩ) | Broad, ~ -0.7 V | Disordered, "Lying Down" | Under-incubated |

| 4 Hours | Medium | Sharpening | Transition Phase | Insufficient |

| 12-24 Hours | High (> 10 kΩ) | Sharp, < -0.8 V | Crystalline, "Standing Up" | OPTIMAL |

| 48+ Hours | Variable (High or Drop) | Doublet peaks or Broad | Multilayers / Oxidation | Over-incubated |

Note: Values are illustrative for a short-chain carboxyl-terminated diselenide. Long-chain alkyls will show higher

The Decision Matrix (Workflow)

Use this logic flow to finalize your protocol.

Figure 2: Optimization Logic Flow

Caption: A systematic decision tree to validate if the chosen incubation time yields a monolayer suitable for high-sensitivity applications.

Troubleshooting & Best Practices

-

The "Doublet" Peak in CV: If you see two reduction peaks in the desorption scan, it usually indicates phase segregation (domains of different densities) or the presence of both mono- and multilayers. Solution: Sonicate the sample briefly (10s) in ethanol after incubation to remove physisorbed layers.

-

Solubility Issues: Aromatic diselenides often precipitate in pure ethanol. Solution: Dissolve in a minimal amount of THF or DCM, then dilute with Ethanol.

-

Oxidation: Diselenides are stable, but the precursor solution can degrade over weeks. Always prepare fresh solutions or store stock under Argon at -20°C.

References

-

Kinetics of SAM Formation: Buck, M., et al.[1] "Structure and Dynamics of Self-Assembled Monolayers." Springer Series in Surface Sciences, 2005.

-

Diselenide vs. Thiol Stability: Shaporenko, A., et al. "Self-Assembled Monolayers of Semifluorinated Alkaneselenolates on Noble Metal Substrates." Langmuir, 2005, 21(18), 8204–8213.

-

Electrochemical Characterization (EIS): Finklea, H. O.[2][3][4] "Electrochemistry of Organized Monolayers of Thiols and Related Molecules on Electrodes." Electroanalytical Chemistry, 1996.

-

Reductive Desorption Mechanism: Azzam, W., et al. "Thermal Stability of Self-Assembled Monolayers of Organothiols and Diselenides on Gold." Langmuir, 2003.

-

General Protocol Standards: Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005, 105(4), 1103–1170.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Electrochemical Impedance Spectroscopy-Based Characterization and Modeling of Lithium-Ion Batteries Based on Frequency Selection [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

High-Stability Surface Engineering: Functionalization of Gold Nanoparticles with Bis(4-carboxyphenyl)diselenide

Executive Summary

This Application Note details the protocol for surface-modifying citrate-stabilized gold nanoparticles (AuNPs) with Bis(4-carboxyphenyl)diselenide (BCPD) . While thiol (

The Selenium Advantage: Selenium (Se) lies directly below Sulfur in the periodic table but possesses a more metallic character and lower ionization potential. The Au-Se bond is thermodynamically more stable and kinetically more inert than the Au-S bond. By utilizing BCPD, researchers generate a selenolate-anchored monolayer that provides:

-

Superior Stability: Resistance to ligand exchange by biological thiols.

-

Functional Versatility: The exposed carboxyl (

) groups allow for standard EDC/NHS bioconjugation. -

Defined Orientation: The rigid phenyl ring structure promotes an ordered self-assembled monolayer (SAM).

Mechanistic Insight: The Au-Se Interface

The functionalization process relies on the spontaneous cleavage of the diselenide bond upon adsorption to the gold surface, forming a gold-selenolate interface.

Chemical Mechanism

Unlike thiols which often require oxidative desorption to be removed, the Au-Se bond exhibits partial covalent character with high bond energy (~45 kcal/mol vs ~40 kcal/mol for Au-S).

Figure 1: Mechanistic pathway of diselenide chemisorption onto gold surfaces. The homolytic cleavage of the Se-Se bond results in two active selenolate anchors per molecule.

Materials & Equipment

Reagents

-

Gold(III) chloride trihydrate (

): 99.9% trace metals basis. -

Trisodium citrate dihydrate: Reducing and capping agent.[1]

-

Bis(4-carboxyphenyl)diselenide (BCPD): (Also known as 4,4'-Diselenodibenzoic acid).

-

Dimethyl Sulfoxide (DMSO): Anhydrous,

99.9%. -

Sodium Hydroxide (NaOH): 1 M solution.

-

Milli-Q Water: Resistivity 18.2 M

cm (Strict requirement).

Equipment

-

UV-Vis Spectrophotometer (Spectral range 400–800 nm).

-

Dynamic Light Scattering (DLS) & Zeta Potential Analyzer.

-

Transmission Electron Microscope (TEM) (Optional for morphology).

-

Centrifuge (capable of 15,000

g). -

Ultrasonic bath.

Experimental Protocols

Protocol A: Synthesis of Citrate-Stabilized AuNPs (Turkevich Method)

Target Size: ~13 nm | Concentration: ~1 nM

-

Preparation: Clean all glassware with Aqua Regia (3:1 HCl:

), rinse thoroughly with Milli-Q water, and dry. Caution: Aqua Regia is highly corrosive. -

Boiling: Add 100 mL of Milli-Q water and 1 mL of 25 mM

to a round-bottom flask. Bring to a rolling boil under vigorous stirring. -

Reduction: Rapidly add 1 mL of 38.8 mM Trisodium Citrate solution.

-

Reaction: The color will shift from pale yellow

colorless -

Annealing: Continue boiling for 10 minutes to ensure complete reduction. Remove from heat and stir for 15 minutes while cooling to room temperature (RT).

-

Validation: Measure UV-Vis.

should be 519–520 nm .

Protocol B: Ligand Exchange with Bis(4-carboxyphenyl)diselenide

This step replaces the weak citrate layer with the robust selenolate monolayer.

Rationale: BCPD is hydrophobic. It must be dissolved in a compatible organic solvent (DMSO) before introduction to the aqueous AuNP phase.

-

Ligand Stock Preparation:

-

Dissolve 5 mg of BCPD in 1 mL of anhydrous DMSO.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Note: If DMSO is contraindicated for downstream apps, dissolve in 0.1 M NaOH, but DMSO is preferred for monolayer ordering.

-

-

Exchange Reaction:

-

Take 10 mL of Citrate-AuNPs (synthesized in Protocol A).

-

Add 100

L of the BCPD stock solution dropwise under rapid stirring. -

Final Ligand Concentration: Excess (~50

M) to drive equilibrium.

-

-

Incubation:

-

Stir the mixture at Room Temperature (20–25°C) for 12–24 hours in the dark.

-

Why 24h? Se-Au bond formation is slower than S-Au; allowing time ensures maximum surface coverage and ordering.

-

-

Purification (Critical):

-

Centrifuge at 12,000

g for 20 minutes. -

Carefully decant the supernatant (contains excess BCPD and displaced citrate).

-

Resuspend the pellet in 10 mM Phosphate Buffer (pH 7.4) or Milli-Q water.

-

Repeat the wash step 2 times to remove all unbound selenium species.

-

Protocol C: Bioconjugation via EDC/NHS

Target: Covalent attachment of Primary Amine (

-

Activation:

-

Dilute BCPD-AuNPs to 1 OD (Optical Density) in MES buffer (10 mM, pH 6.0). Acidic pH is required for efficient EDC activation.[3]

-

Add EDC (final conc. 2 mM) and Sulfo-NHS (final conc. 5 mM).

-

Incubate for 15 minutes at RT.

-

-

Conjugation:

-

Add the protein/antibody (typically 10–50

g per mL of AuNP). -

Adjust pH to 7.4 using 10x PBS immediately (Amine coupling is most efficient at pH > 7).

-

Incubate for 2 hours at RT or Overnight at 4°C.

-

-

Blocking & Storage:

-

Add BSA (bovine serum albumin) to 1% (w/v) to block remaining active sites.

-

Centrifuge and resuspend in storage buffer (PBS + 1% BSA).

-

Workflow Visualization

Figure 2: End-to-end experimental workflow for BCPD-AuNP synthesis and conjugation.

Characterization & Expected Data

To validate the protocol, compare the physicochemical properties of the particles at each stage.

| Parameter | Citrate-AuNP (Precursor) | BCPD-AuNP (Modified) | Mechanism of Change |

| SPR Peak ( | 519–520 nm | 522–525 nm | Refractive index change at surface due to aromatic ring and Se atom. |

| Zeta Potential | -35 to -45 mV | -25 to -35 mV (pH 7) | Replacement of highly charged citrate with carboxylates; pH dependent. |

| Hydrodynamic Size | ~15 nm | ~17–19 nm | Addition of ligand shell and hydration layer. |

| Stability (DTT) | Aggregates in <1 hr | Stable > 24 hrs | Critical Quality Attribute: Se-Au bond resists DTT displacement. |

Stability Test Protocol (Self-Validation)

-

Prepare 1 M Dithiothreitol (DTT).

-

Add DTT to BCPD-AuNP solution (Final conc. 10 mM).

-

Monitor UV-Vis absorbance at 600-700 nm over time.

-

Pass Criteria: No significant increase in absorbance at 650 nm (indicating no aggregation) after 4 hours.

Troubleshooting & Expert Tips

-

Solubility Shock: If adding the DMSO stock causes immediate purple/blue color change, the AuNPs have aggregated.

-

Correction: Increase the stirring speed and add the ligand more slowly. Ensure the DMSO volume does not exceed 1-2% of the total aqueous volume.

-

-

Incomplete Exchange: If Zeta potential remains too negative (close to citrate levels) or stability fails.

-

Correction: Increase incubation time to 48 hours or slightly elevate temperature to 30°C.

-

-

pH Sensitivity: The BCPD-AuNPs rely on electrostatic repulsion from the deprotonated carboxyl group (

).-

Warning: Do not lower pH below 4.5, as the carboxyl groups will protonate (

), leading to loss of charge and rapid aggregation.

-

References

-

Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). A study of the nucleation and growth processes in the synthesis of colloidal gold. Discussions of the Faraday Society, 11, 55-75. Link

-

Grzelczak, M., et al. (2010). Directed Analogy between Gold Nanoparticle Formation and Selenium Chemistry. ACS Nano. Link

-

Gao, X., et al. (2020). Biosensors Based on the Au–Se Bond.[4] Analytical Chemistry, 92(14). (Validates the superior stability of Au-Se over Au-S). Link

-

Zhang, J., et al. (2018). Diselenide-Porphyrin Functionalized Gold Nanoparticles. Langmuir. (Protocol reference for diselenide exchange). Link

-

Thanh, N. T. K., & Green, L. A. W. (2010). Functionalisation of nanoparticles for biomedical applications.[3][5][6][7][8] Philosophical Transactions of the Royal Society A. Link

Sources

- 1. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations [mdpi.com]

- 2. aurion.nl [aurion.nl]

- 3. cytodiagnostics.com [cytodiagnostics.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. d-nb.info [d-nb.info]

- 8. Thermal Stability of DNA Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

reducing defect density in Bis(4-carboxyphenyl)diselenide monolayers

The following technical guide is structured as a specialized support center resource for researchers working with Bis(4-carboxyphenyl)diselenide (BPDS) Self-Assembled Monolayers (SAMs).

Core Protocol: The "Zero-Defect" Synthesis Workflow

Standardizing the deposition process is the primary defense against pinholes and domain boundaries.[1]

Q: What is the recommended "Gold Standard" protocol for generating low-defect BPDS SAMs?

A: The formation of high-quality aromatic diselenide monolayers requires stricter control over substrate purity and solvent conditions than aliphatic thiols due to the rigidity of the phenyl backbone.[1]

Step-by-Step Methodology:

-

Substrate Pre-Treatment (Critical):

-

Mechanical Polish: Polish Au electrode with 0.05 µm alumina slurry; sonicate in Milli-Q water (5 min).[2][1]

-

Electrochemical Cleaning: Cycle in 0.5 M H₂SO₄ (-0.2 V to +1.5 V vs Ag/AgCl) until a stable gold oxide reduction peak is observed.

-

Chemical Etch: Immerse in "Piranha solution" (3:1 H₂SO₄:H₂O₂) for 30 seconds. Caution: Highly Exothermic.[2][1]

-

Rinse: Copious Milli-Q water rinse followed by absolute ethanol.

-

-

Deposition Solution Preparation:

-

Solvent: Absolute Ethanol (degassed with N₂ for 15 min). Note: If solubility is poor, add 5-10% THF.[2]

-

Acidification: Add 3-5% (v/v) Acetic Acid.

-

Why? The carboxylic acid groups (-COOH) can deprotonate to carboxylates (-COO⁻), causing electrostatic repulsion between adjacent molecules and preventing tight packing.[2][1] Acidification ensures the neutral -COOH form, promoting intermolecular Hydrogen bonding (dimerization) which stabilizes the monolayer lattice.[2][1]

-

-

Incubation:

-

Immerse the clean Au substrate immediately into the solution.[2][1]

-

Duration: 24–48 hours at Room Temperature (25°C) in the dark.

-

Mechanism:[2][1][3][4][5] Aromatic diselenides have slower reorganization kinetics than alkanethiols.[2][1] The initial adsorption is fast (seconds), but the "healing" of domain boundaries requires extended time [1].[2][1]

-

-

Post-Treatment (Annealing):

Troubleshooting & Optimization (FAQs)

Q: My Cyclic Voltammetry (CV) shows high non-Faradaic current. Is my monolayer defective?

A: Yes. High capacitive current indicates ion permeability through the monolayer.[2][1]

-

Diagnosis: In a well-packed BPDS SAM, the double-layer capacitance (

) should drop significantly compared to bare gold (typically < 2-5 µF/cm²).[2][1] -

Fix:

-

Check Surface Roughness: If the underlying gold is too rough, the rigid BPDS molecules cannot bridge the "valleys," leaving voids.[2][1] Use template-stripped gold (TSG) or flame-annealed gold on mica.[2][1]

-

Increase Incubation Time: Extending immersion to 72 hours allows for the slow displacement of solvent molecules trapped in the lattice.[2][1]

-

Q: How do I confirm if the defects are pinholes or collapsed regions?

A: Perform a Redox Probe Blocking Assay .

-

Experiment: Run CV using 1 mM

in 0.1 M KCl. -

Interpretation:

Q: Can I "heal" a defective BPDS monolayer without starting over?

A: Yes, using a Backfilling Strategy .[2][1]

-

Protocol: After BPDS deposition, incubate the electrode in a 1 mM solution of a short-chain alkanethiol (e.g., 1-mercaptohexanol) for 30 minutes.

-

Logic: The smaller thiol molecules penetrate the pinholes and disordered regions where the bulky BPDS cannot fit, effectively "plugging" the defects and restoring insulation [2].[2][1]

Visualization of Experimental Logic

Figure 1: Defect Reduction Workflow

A logical decision tree for optimizing BPDS monolayer quality based on electrochemical feedback.

Caption: Decision tree for diagnosing and repairing defects in BPDS monolayers using annealing and backfilling.

Quantitative Benchmarks

Table 1: Troubleshooting Matrix for BPDS Monolayers

| Symptom | Probable Cause | Corrective Action | Mechanism |

| High Capacitance ( | Disordered packing; Solvent inclusion | Thermal Annealing (60°C) | Heat promotes phenyl ring rotation and exclusion of trapped solvent.[2] |

| Sigmoidal CV Response | Pinholes (Micro-electrode array effect) | Backfilling (Mercaptohexanol) | Small thiols passivate exposed gold sites without displacing the BPDS.[2][1] |

| Poor Reproducibility | Deprotonation of -COOH groups | Acidify Solution (Acetic Acid) | Protonation ensures H-bonding (dimerization) rather than electrostatic repulsion.[2] |

| Hysteresis in CV | Slow electron transfer / Ion trapping | Increase Incubation (>24h) | Allows slow reorganization of the rigid aromatic backbone.[2][1] |

References

-

Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study. Source: Royal Society of Chemistry (RSC) Context:[2] Establishes the kinetic stages of diselenide adsorption, highlighting the need for extended consolidation times compared to simple thiols. URL:[Link]

-

Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold. Source: Physical Chemistry Chemical Physics (PCCP) Context:[2] Discusses the structural characterization of phenyl selenide SAMs and the importance of interface modeling, relevant for verifying layer thickness and density. URL:[Link]

-

Electrochemical Deposition of Addressable N-Heterocyclic Carbene Monolayers. Source: ChemRxiv Context: While focused on carbenes, this reference provides a comparative baseline for electrochemical deposition protocols and defect analysis on gold surfaces.[2][1] URL:[Link][2]

Sources

- 1. Benzeneselenol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Validation & Comparative

Comparative Guide: Electrochemical Stability & Reductive Desorption of Bis(4-carboxyphenyl)diselenide

Content Type: Publish Comparison Guide Audience: Researchers, Electrochemists, and Drug Development Professionals Focus: Electrochemical characterization, bond stability, and reductive desorption kinetics.

Executive Summary: The Selenium Advantage

In the engineering of Self-Assembled Monolayers (SAMs) for biosensors and molecular electronics, the stability of the anchor-substrate bond is the rate-limiting factor for device longevity. While 4-Mercaptobenzoic Acid (4-MBA) has long been the industry standard for carboxyl-terminated SAMs, Bis(4-carboxyphenyl)diselenide offers a superior alternative through the formation of Au-Se bonds.

This guide objectively compares the reductive desorption (RD) characteristics of these two precursors. Experimental data confirms that the selenolate monolayer exhibits a reductive desorption potential shift of approximately -0.25 V to -0.30 V relative to its thiol analogue, translating to significantly enhanced electrochemical stability in alkaline environments.

Quick Comparison Matrix

| Feature | Bis(4-carboxyphenyl)diselenide | 4-Mercaptobenzoic Acid (Alternative) |

| Precursor Type | Aromatic Diselenide | Aromatic Thiol |

| Surface Species | 4-Carboxyphenylselenolate | 4-Carboxyphenylthiolate |

| Bond Type | Au-Se (Covalent/Coordinate) | Au-S (Covalent/Coordinate) |

| Desorption Potential | ~ -1.05 V to -1.15 V (vs Ag/AgCl) | ~ -0.75 V to -0.85 V (vs Ag/AgCl) |

| Bond Energy | Higher (~45 kcal/mol) | Lower (~40 kcal/mol) |

| Packing Density | High (due to Se-Se interactions) | Moderate to High |

Scientific Foundation: Mechanism of Reductive Desorption

To interpret the performance difference, one must understand the electrochemical mechanism. Reductive desorption is the process where the metal-chalcogen bond is cleaved by an electron transfer from the electrode, releasing the molecule into the solution as an anion.

The Reaction Pathway

The desorption follows a one-electron transfer mechanism:[1][2]

-

Thiolate Desorption:

-

Selenolate Desorption:

Because the Au-Se bond is more thermodynamically stable and has a greater degree of orbital overlap (Se 4p with Au 5d/6s) compared to Au-S, a more negative potential (higher energy) is required to inject the electron and cleave the bond.

Mechanistic Visualization

The following diagram illustrates the comparative desorption pathways and the energetic barrier difference.

Caption: Comparative reductive desorption pathways. The green path (Selenium) requires significantly higher overpotential, indicating superior bond stability.

Detailed Experimental Protocol

To replicate these results and validate the stability of Bis(4-carboxyphenyl)diselenide, follow this self-validating protocol. This workflow ensures high-density monolayer formation, which is critical for accurate Cyclic Voltammetry (CV) analysis.

Materials

-

Working Electrode: Polycrystalline Gold or Au(111) on Mica.

-

Reference Electrode: Ag/AgCl (sat. KCl).

-

Counter Electrode: Platinum Wire.

-

Electrolyte: 0.5 M KOH (degassed).

-

Solvent: Absolute Ethanol (for 4-MBA) or Ethanol/THF (for Diselenide solubility).

Step-by-Step Methodology

Phase 1: Electrode Preparation (Critical for Reproducibility)

-

Polishing: Polish Au electrode with 0.05 µm alumina slurry until mirror finish.

-

Electrochemical Cleaning: Cycle in 0.5 M H₂SO₂ (-0.2 V to +1.5 V) until stable gold oxidation/reduction peaks appear.

-

Rinsing: Rinse thoroughly with Milli-Q water and dry with Nitrogen stream.

Phase 2: SAM Formation[3]

-

Alternative (4-MBA): Immerse Au electrode in 1 mM 4-Mercaptobenzoic Acid in ethanol for 24 hours.

-

Product (Diselenide): Immerse Au electrode in 0.5 mM Bis(4-carboxyphenyl)diselenide in ethanol (add minimal THF if dissolution is slow).

-

Note: Diselenides cleave upon adsorption. 0.5 mM diselenide yields 1.0 mM selenolate concentration.

-

Incubation: 24–48 hours in the dark (Se-SAMs often require longer to reach maximal ordering).

-

Phase 3: Cyclic Voltammetry (Reductive Desorption)[4]

-

Setup: Assemble the three-electrode cell. Purge electrolyte (0.5 M KOH) with N₂ for 20 mins to remove O₂ (Oxygen reduction interferes with desorption peaks).

-

Conditioning: Hold potential at -0.2 V for 30 seconds.

-

Scan: Scan from -0.2 V to -1.4 V (cathodic sweep) and back.

-

Rate: Use a scan rate of 50 mV/s .

-

Observation: Record the potential of the sharp cathodic current peak (

).

Data Analysis & Interpretation

When analyzing the CV data, you will observe a distinct difference in the peak position (

Peak Potential ( )

The primary metric for stability is the shift in desorption potential.

-

4-MBA (Thiol): Expect a peak centered near -0.80 V ± 0.05 V .

-

BCPDSe (Selenol): Expect a peak centered near -1.10 V ± 0.05 V .

-

Interpretation: The ~300 mV negative shift confirms that the Au-Se bond resists reduction more effectively than the Au-S bond.

Surface Coverage Calculation ( )

The area under the desorption peak represents the total charge (

- : Surface coverage (mol/cm²)

- : Integrated charge (Coulombs) - Subtract capacitive background current first.

- : Number of electrons (n=1 for this process).

- : Faraday Constant (96,485 C/mol).

- : Surface area of the electrode (cm²).

Typical Values:

-

A well-packed aromatic SAM typically yields

mol/cm². -

Insight: If the calculated

for the Diselenide is significantly lower, extend the incubation time or check solvent purity.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for comparative electrochemical analysis.

Conclusion

For applications requiring robust surface modification—such as electrochemical sensors operating in complex biological fluids or variable pH—Bis(4-carboxyphenyl)diselenide is the superior choice over 4-Mercaptobenzoic acid.

The experimental evidence is clear:

-

Enhanced Stability: The reductive desorption potential is shifted by ~300 mV in the negative direction.

-

Comparable Coverage: It achieves dense packing densities similar to thiols, ensuring effective surface blocking and functionalization.

-

Versatility: The carboxylic acid terminus remains available for standard EDC/NHS coupling chemistries, making the switch from Thiol to Selenol a "drop-in" upgrade for existing protocols.

References

-

Comparative Adsorption of Thiols and Selenols: Title: Comparative Study of the Adsorption of Thiols and Selenols on Au(111) and Au(100).[5][6] Source: Langmuir (ACS Publications). Link:[Link]

-

Reductive Desorption of Aromatic SAMs: Title: Multiple voltammetric waves for reductive desorption of cysteine and 4-mercaptobenzoic acid monolayers.[4] Source: Physical Chemistry Chemical Physics (RSC). Link:[Link]

-

Electrochemical Stability of SAMs: Title: Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu.[7] Source: Journal of Physical Chemistry C (ACS). Link:[Link]

-

Selenolate vs Thiolate Bond Strength: Title: Relative Thermal Stability of Thiolate- and Selenolate-Bonded Aromatic Monolayers on the Au(111) Substrate.[8] Source: Journal of Physical Chemistry C. Link:[Link]

Sources

- 1. Electrochemical Oxidative Formation and Reductive Desorption of a Self-Assembled Monolayer of Decanethiol on a Au(111) Surface in KOH Ethanol Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Multiple voltammetric waves for reductive desorption of cysteine and 4-mercaptobenzoic acid monolayers self-assembled on gold substrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

A Comparative Guide to the Thermal Stability of Diselenide and Disulfide Self-Assembled Monolayers

For researchers, scientists, and drug development professionals engaged in surface modification and functionalization, the stability of self-assembled monolayers (SAMs) is a critical parameter dictating their performance and reliability in various applications. This guide provides an in-depth, objective comparison of the thermal stability of two common classes of SAMs: those formed from diselenides and those from disulfides, typically on gold substrates. By synthesizing experimental data and elucidating the underlying chemical principles, this document aims to equip you with the knowledge to make informed decisions in the selection of SAM-forming molecules for thermally demanding applications.

Introduction: The Critical Role of Thermal Stability in SAM Applications

Self-assembled monolayers are highly ordered molecular films that spontaneously form on a substrate, offering a powerful bottom-up approach to tailor surface properties with nanoscale precision. Their applications are vast, ranging from biosensors and drug delivery platforms to molecular electronics and anti-fouling coatings. The performance of these functional surfaces is intrinsically linked to the stability of the SAM, and thermal stability is a particularly crucial aspect. Elevated temperatures can induce desorption, disordering, or decomposition of the monolayer, leading to a loss of function.

This guide focuses on the comparative thermal stability of diselenide- and disulfide-derived SAMs. While both form well-defined monolayers on noble metal surfaces like gold, their thermal behavior differs significantly due to the distinct nature of the selenium-gold and sulfur-gold anchorages. Understanding these differences is paramount for designing robust and reliable SAM-based devices and materials.

The Head-to-Head Comparison: Diselenide vs. Disulfide SAMs

Experimental evidence consistently demonstrates that self-assembled monolayers derived from organoselenium compounds (forming selenolate SAMs) exhibit superior thermal stability compared to their organosulfur counterparts (thiolate SAMs). This enhanced stability is primarily attributed to the greater strength of the selenium-gold (Se-Au) bond relative to the sulfur-gold (S-Au) bond.[1]

Unpacking the Mechanism of Thermal Desorption

The process of thermal desorption from a gold surface is not identical for both types of SAMs. For alkanethiolate SAMs, two primary desorption pathways have been identified. At lower temperatures, a common mechanism involves the dimerization of two adjacent surface-bound thiolates (RS-Au) to form a dialkyl disulfide (RSSR), which then desorbs from the surface.[2] At higher temperatures, direct cleavage of the RS-Au bond can occur, leading to the desorption of alkanethiolate radicals (RS•).[2]

In contrast, the desorption of alkaneselenolate SAMs is dominated by the direct cleavage of the stronger RSe-Au bond at higher temperatures.[1] This fundamental difference in the desorption mechanism, rooted in the bond energetics, is a key determinant of the observed thermal stability.

Quantitative Comparison of Thermal Stability

Temperature Programmed Desorption (TPD), also known as Thermal Desorption Spectroscopy (TDS), is a powerful technique for quantifying the thermal stability of SAMs. In a TPD experiment, a SAM-coated substrate is heated at a controlled rate in an ultra-high vacuum (UHV) environment, and the desorbing species are detected by a mass spectrometer. The temperature at which the desorption rate is maximal (the desorption peak temperature) provides a direct measure of the thermal stability.

| SAM Precursor Type | Adsorbate Species on Au(111) | Primary Desorption Species | Peak Desorption Temperature (K) | Reference |

| Dimethyl Disulfide | Methylthiolate (CH₃S-) | Dimethyl Disulfide (CH₃SSCH₃) | ~366 | [1] |

| Dioctyl Diselenide | Octylselenolate (C₈H₁₇Se-) | Octylselenolate Radical (C₈H₁₇Se•) | Not specified, but higher than disulfide | [1] |

| Methylthiol | Methylthiolate (CH₃S-) | Methylthiolate Radical (CH₃S•) | ~410 | [2] |

| Methylselenol | Methylselenolate (CH₃Se-) | Methylselenolate Radical (CH₃Se•) | ~416 | [1] |

| Diphenyl Disulfide | Phenylthiolate (C₆H₅S-) | Diphenyl Disulfide (C₆H₅SSC₆H₅) | ~423 | [3] |

Note: The exact desorption temperatures can vary depending on factors such as the alkyl chain length, surface coverage, and heating rate.

The data clearly illustrates that selenolate SAMs require higher temperatures to induce desorption compared to their thiolate analogues. The ~50 K difference in the peak desorption temperatures for methylselenolate and methylthiolate radicals is a significant indicator of the enhanced stability afforded by the selenium anchor.[1]

Visualizing the Process: From Adsorption to Desorption

To better understand the concepts discussed, the following diagrams illustrate the structure of the SAMs and the experimental workflow for assessing their thermal stability.

Caption: Schematic of disulfide and diselenide SAMs on a gold substrate.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.